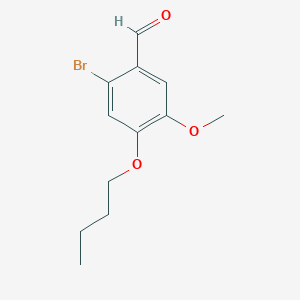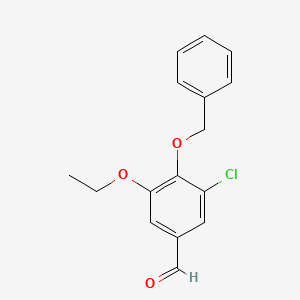![molecular formula C15H9F2NO B3038311 (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one CAS No. 856435-92-2](/img/structure/B3038311.png)
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one
Vue d'ensemble
Description
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is a synthetic compound that belongs to the class of indoles. It is a versatile compound that has a wide range of applications in the field of scientific research. This compound is used in various laboratory experiments and has been studied extensively in order to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of compounds such as indole derivatives, quinoline derivatives, and indole-quinoline hybrids. It has also been used in the synthesis of novel compounds with potential therapeutic activities. Additionally, this compound has been used in the synthesis of various fluorescent probes and imaging agents.
Mécanisme D'action
The mechanism of action of (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is not yet fully understood. However, it is believed that the compound binds to certain receptors in the cell membrane and modulates their activity. This modulation of receptor activity is thought to be responsible for the various biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors in the cell membrane, which can lead to changes in cell signaling pathways. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly versatile compound that can be used in a variety of different experiments. However, there are also some limitations to the use of this compound in laboratory experiments. The compound is relatively unstable and can degrade over time. Additionally, it can be toxic to certain cell types and can interfere with the activity of certain enzymes.
Orientations Futures
There are a number of potential future directions for the research on (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one. These include further studies on the biochemical and physiological effects of the compound, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research could be done to explore the use of this compound in the synthesis of other compounds, such as fluorescent probes and imaging agents.
Propriétés
IUPAC Name |
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO/c16-10-5-6-13(17)9(7-10)8-12-11-3-1-2-4-14(11)18-15(12)19/h1-8H,(H,18,19)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPIIZABGFIOKG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)F)F)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




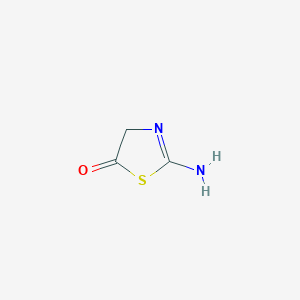
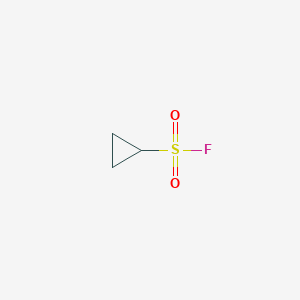
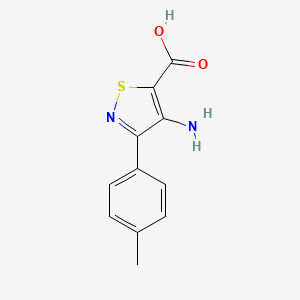

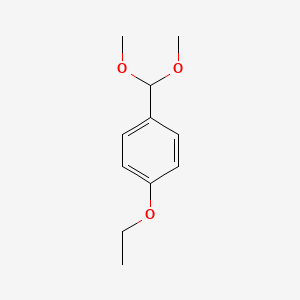
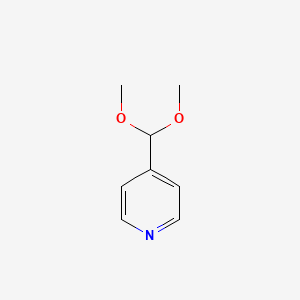

![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)

